2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLUUQYPTVTWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Indole Formation: The indole moiety is synthesized separately, often through Fischer indole synthesis.
Coupling Reaction: The indole moiety is then coupled with the brominated benzamide using a suitable coupling agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Oxidation Reactions
Indole moieties are highly susceptible to oxidation due to their aromatic heterocyclic structure. In related indole derivatives, oxidation typically occurs at the double bonds of the indole ring or the benzamide group.
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Reagents : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or alkaline conditions.
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Conditions : Reactions often proceed at elevated temperatures (e.g., 60–100°C) or under reflux.
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Outcome : Oxidation may lead to ring-opening products or formation of epoxides, depending on the site of reaction.
Reduction Reactions
The benzamide group (C=O) and indole ring can undergo reduction.
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Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used for amide reductions.
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Conditions : Reactions are typically carried out in inert solvents like tetrahydrofuran (THF) or diethyl ether.
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Outcome : Reduction of the benzamide group yields a benzylamine derivative, while selective reduction of the indole ring may form dihydroindole intermediates.
Substitution Reactions
The bromine atom on the benzamide ring is a leaving group, enabling nucleophilic aromatic substitution.
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Reagents : Nucleophiles such as amines , thiols , or hydroxide ions under basic conditions.
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Conditions : Reactions are often heated (e.g., 80–120°C) in polar aprotic solvents like dimethylformamide (DMF).
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Outcome : Substitution replaces the bromine with functional groups like NH₂, SH, or OH, forming novel derivatives.
Coupling Reactions
The benzamide group can participate in amide bond formation or cross-coupling reactions (e.g., Suzuki, Heck).
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Reagents : N,N’-dicyclohexylcarbodiimide (DCC) for amide coupling or palladium catalysts for cross-coupling .
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Conditions : Reactions may involve inert atmospheres (e.g., argon) and controlled temperatures.
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Outcome : Coupling extends the molecule’s complexity, potentially introducing bioactive moieties.
Hydrolysis Reactions
Amide hydrolysis can convert the benzamide group into a carboxylic acid.
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Conditions : Acidic or basic conditions with prolonged reaction times.
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Outcome : Hydrolysis yields 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzoic acid , which may serve as a precursor for further synthesis.
Electrophilic Substitution
The indole ring’s electron-rich nature makes it prone to electrophilic attack.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves several key steps:
- Bromination : The initial step involves the bromination of benzamide using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
- Indole Formation : The indole moiety is synthesized through methods such as Fischer indole synthesis, starting from aniline derivatives.
- Coupling Reaction : The brominated benzamide is coupled with the indole derivative using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.
These synthetic routes allow for the production of high-purity compounds suitable for research applications.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry for its potential therapeutic applications:
- Anticancer Activity : The compound has demonstrated inhibitory effects on various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. Studies indicate that it may target pathways involved in tumor growth and proliferation.
- Antiviral and Anti-inflammatory Properties : Due to its indole structure, this compound may exhibit antiviral and anti-inflammatory activities, making it a candidate for further exploration in treating viral infections and inflammatory diseases.
Biological Studies
The compound is utilized in biological studies to investigate its interactions with specific molecular targets:
- Enzyme Inhibition : It serves as a probe in chemical biology to study enzyme inhibition mechanisms and receptor binding affinities. The indole moiety enhances binding interactions with various biological targets.
- Cellular Mechanisms : Research has focused on understanding how this compound modulates cellular processes, particularly those related to cancer and inflammation .
Material Science
In addition to its biological applications, this compound can be employed in material science:
- Development of Novel Materials : Its unique chemical properties make it suitable for developing materials with specific electronic or optical characteristics. This includes applications in organic electronics and photonic devices.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cancer Treatment : In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer models, indicating its role as a lead compound for anticancer drug development.
- Infectious Diseases : Preliminary studies indicate activity against certain pathogens, suggesting potential use in treating diseases such as malaria and toxoplasmosis .
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately exerting its biological effects .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Variations: Replacement of the indole with pyrazole (e.g., ) or isoxazole (e.g., ) alters electronic properties and hydrogen-bonding capacity.
- Substituent Effects: Fluorine introduction (e.g., ) increases electronegativity and may improve metabolic stability. Hydroxy and imino groups (e.g., ) introduce hydrogen-bond donors, which could enhance target binding but reduce membrane permeability.
- Linker Modifications : The methylene linker in the target compound provides conformational flexibility compared to direct N-linked indoles (e.g., ), which may influence binding mode selectivity.
Physicochemical and Spectral Properties
- Hydrogen Bonding : DFT studies of 2-bromo-N-(pyrazolyl)benzamides reveal intramolecular hydrogen bonds between the amide NH and bromine, stabilizing planar conformations . Similar interactions are expected in the target compound.
- Crystallography : Brominated benzamides with bulky substituents (e.g., tert-butyl, benzimidazole) exhibit mean C–C bond lengths of 1.48–1.52 Å and torsional angles <10°, indicating rigid aromatic systems .
- NMR Data : Indole-methyl protons in similar compounds resonate at δ 2.4–2.6 ppm (¹H NMR), while amide NH signals appear at δ 8.5–9.0 ppm in DMSO-d₆ .
Biological Activity
2-Bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, an indole moiety, and a benzamide group, which are critical for its biological interactions. The presence of the bromine atom enhances the compound's reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indole structure is known for its ability to modulate various biological pathways by binding to cellular targets. The bromine atom may enhance this binding, leading to alterations in enzyme activity or receptor signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with critical cellular processes. For instance, similar compounds have shown effectiveness against various cancer cell lines, including those derived from breast, lung, and colon cancers .
- Antiviral and Antibacterial Properties : The compound is also being investigated for its potential antiviral and antibacterial effects. Its structural features may contribute to the inhibition of pathogen growth by disrupting essential biological functions.
Case Studies
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Anticancer Studies :
- In vitro tests have demonstrated that derivatives of indole-based compounds exhibit significant cytotoxicity against a range of human cancer cell lines. For example, compounds similar to this compound have been reported to have IC50 values in the low micromolar range against colon adenocarcinoma and breast carcinoma cells .
- A study evaluating the efficacy of related indole derivatives found that modifications in the molecular structure significantly impacted their anticancer potency, suggesting that further optimization could enhance therapeutic effects .
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-bromo-N-methylbenzamide | Lacks indole moiety | Reduced anticancer activity |
| N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | No bromine atom | Lower binding affinity |
| 4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | Chlorine instead of bromine | Different reactivity profile |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Q & A
Q. How are crystallographic data deposited and validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
